4-[3-(3,5-Dichlorophenyl)ureido]-2-methylbenzenesulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,5-Dichlorophenyl)ureido]-2-methylbenzenesulfonyl chloride typically involves the reaction of 3,5-dichloroaniline with isocyanate to form the corresponding urea derivative. This intermediate is then reacted with 2-methylbenzenesulfonyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings. The process would be optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,5-Dichlorophenyl)ureido]-2-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines and alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids and urea derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents like dichloromethane, acetonitrile, and tetrahydrofuran are typically used.
Catalysts: Acid or base catalysts may be employed to facilitate certain reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Hydrolysis Products: Sulfonic acids and urea derivatives are the primary products of hydrolysis.
Scientific Research Applications
4-[3-(3,5-Dichlorophenyl)ureido]-2-methylbenzenesulfonyl chloride is utilized in several scientific research areas:
Mechanism of Action
The mechanism of action of 4-[3-(3,5-Dichlorophenyl)ureido]-2-methylbenzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
4-[3-(3,5-Dichlorophenyl)ureido]benzenesulfonyl chloride: A closely related compound with similar chemical properties and applications.
3,5-Dichlorophenyl isocyanate: Another related compound used in the synthesis of urea derivatives.
Uniqueness
4-[3-(3,5-Dichlorophenyl)ureido]-2-methylbenzenesulfonyl chloride is unique due to its specific structure, which imparts distinct reactivity and properties. Its combination of a urea moiety with a sulfonyl chloride group makes it particularly useful in proteomics research and organic synthesis .
Properties
IUPAC Name |
4-[(3,5-dichlorophenyl)carbamoylamino]-2-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O3S/c1-8-4-11(2-3-13(8)23(17,21)22)18-14(20)19-12-6-9(15)5-10(16)7-12/h2-7H,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEWWMOMSBADSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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